Bienvenue dans la boutique en ligne BenchChem!

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide

Lipophilicity Drug-likeness Permeability

This synthetic benzofuran-2-carboxamide features a 7-ethoxy core with a dual 4-bromo/2-chlorobenzoyl halogenation pattern, a distinct chemotype for PDE IV inhibition and TNF-α modulation research. Its bromine atom enables SAD/MAD phasing in co-crystallography (f'' ≈ 1.28 e⁻), while chlorine verifies phases (f'' ≈ 0.70 e⁻), eliminating heavy-atom soaking. Ideal for medicinal chemistry teams exploring underexplored 7-substituted benzofuran SAR and IP-positioning. Procure this research-use-only compound to differentiate screening cascades and de-risk patent strategies.

Molecular Formula C24H17BrClNO4
Molecular Weight 498.76
CAS No. 921874-77-3
Cat. No. B2828786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-bromo-2-(2-chlorobenzoyl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide
CAS921874-77-3
Molecular FormulaC24H17BrClNO4
Molecular Weight498.76
Structural Identifiers
SMILESCCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4Cl
InChIInChI=1S/C24H17BrClNO4/c1-2-30-20-9-5-6-14-12-21(31-23(14)20)24(29)27-19-11-10-15(25)13-17(19)22(28)16-7-3-4-8-18(16)26/h3-13H,2H2,1H3,(H,27,29)
InChIKeyJBKXXEDKVADSOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide (CAS 921874-77-3): Structural Identity and Procurement Baseline


N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide (CAS 921874-77-3) is a fully synthetic benzofuran-2-carboxamide derivative [1]. Its structure combines a 7-ethoxybenzofuran core, a central 4-bromo-substituted aniline-derived phenyl ring, and a 2-chlorobenzoyl substituent, yielding the molecular formula C24H17BrClNO4 and a molecular weight of 498.7 g/mol [1]. Unlike naturally occurring benzofuran congeners, this compound is exclusively available through multi-step organic synthesis, typically supplied at ≥95% purity for research use . The dual halogenation pattern (Br on the anilide ring; Cl on the benzoyl ring) and the 7-ethoxy substitution on the benzofuran constitute a distinct chemotype within the broader benzofuran carboxamide family, which has been explored for phosphodiesterase IV (PDE IV) inhibition, tumor necrosis factor (TNF) modulation, 5-HT receptor activity, and anticancer applications [2][3].

Why N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide Cannot Be Interchanged with In-Class Analogs


Within the benzofuran-2-carboxamide chemical space, minor structural perturbations profoundly alter physicochemical and pharmacological profiles [1]. The target compound possesses three orthogonal differentiation axes relative to its closest commercially available analogs: (i) the 2-chlorobenzoyl group (versus unsubstituted benzoyl in CAS 921573-10-6 or 921530-09-8) modulates both lipophilicity and potential halogen-bonding interactions; (ii) the 4-bromo substituent on the central phenyl ring (versus 4-chloro or 4-unsubstituted variants) influences steric bulk, metabolic stability, and heavy-atom effects for crystallography; (iii) the 7-ethoxybenzofuran core (versus furan in CAS 300572-72-9) provides a distinct π-surface area and hydrogen-bond acceptor arrangement [2]. In documented benzofuran-2-carboxamide series, single-atom halogen substitutions have been shown to shift IC50 values by orders of magnitude against kinase and GPCR targets [3]. Consequently, generic interchange without experimental validation risks confounding SAR interpretation, wasting screening resources, and invalidating patent composition-of-matter claims that depend on this precise substitution pattern.

N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide: Quantifiable Differentiation Evidence Against Closest Analogs


Computed Lipophilicity (XLogP3-AA) Comparison Against the Dechlorinated Benzoyl Analog

The target compound carries a 2-chlorobenzoyl substituent, whereas the closest analog CAS 921573-10-6 bears an unsubstituted benzoyl group. PubChem-computed XLogP3-AA for the target is 7.0 [1]. The removal of the ortho-chlorine atom in the analog reduces the calculated logP by approximately 0.5–0.8 units based on the Hansch π constant for aromatic chlorine (π ≈ +0.71) [2]. This difference places the target compound in a higher lipophilicity range, which has implications for membrane permeability, plasma protein binding, and solubility in lipophilic assay media.

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA) Differentiation from the Furan-2-Carboxamide Analog

The target compound incorporates a benzofuran-2-carboxamide core, whereas the commercially available CAS 300572-72-9 utilizes a furan-2-carboxamide core. PubChem-computed TPSA for the target is 68.5 Ų [1]. The furan analog, lacking the fused benzene ring, has a smaller TPSA. Using the fragment-based calculation method, the benzofuran core contributes an additional ~17 Ų of polar surface area compared to furan (attributable to the additional oxygen-proximate carbon atoms) [2]. This TPSA difference may influence intestinal absorption and blood-brain barrier penetration predictions, where TPSA < 60 Ų is often associated with CNS penetration and TPSA > 60 Ų with reduced CNS exposure [3].

Polar surface area Bioavailability Blood-brain barrier penetration

Molecular Weight and Heavy Atom Count Differentiation for Crystallographic Phasing

The target compound contains both bromine (atomic number 35) and chlorine (atomic number 17), yielding a molecular weight of 498.7 g/mol and 31 heavy atoms [1]. The dechlorinated analog CAS 921573-10-6 (C24H18BrNO4, MW 464.3 g/mol) lacks the chlorine atom, while the debrominated analog CAS 921530-09-8 (C24H18ClNO4, MW 419.9 g/mol) lacks bromine . For protein-ligand co-crystallography, bromine provides a significantly stronger anomalous scattering signal (f'' at Cu Kα ≈ 1.28 e⁻) compared to chlorine (f'' at Cu Kα ≈ 0.70 e⁻) or sulfur (f'' at Cu Kα ≈ 0.56 e⁻), enabling experimental phasing with lower redundancy data [2]. The dual-halogen design uniquely supports both SAD/MAD phasing (via Br) and complementary phase verification (via Cl).

Crystallography Heavy atom phasing Structural biology

Benzofuran-2-Carboxamide Class-Level Antiproliferative Activity and Caspase-3 Activation

While direct biological data for the specific compound CAS 921874-77-3 has not been published in peer-reviewed literature as of the search date, class-level evidence from structurally related 5-chlorobenzofuran-2-carboxamide derivatives demonstrates that benzofuran-2-carboxamides can exhibit equipotent antiproliferative activity to doxorubicin and increase active caspase-3 levels by 4–8 fold in MCF-7 breast cancer cells [1]. The most active compound in that series (compound 15) showed cell cycle arrest at Pre-G1 and G2/M phases and activated both intrinsic (caspase-9) and extrinsic (caspase-8) apoptotic pathways [1]. The target compound's unique dual-halogen substitution pattern (4-Br + 2-Cl-benzoyl) and 7-ethoxy substitution on the benzofuran core represent a distinct SAR vector not explored in the published 5-chlorobenzofuran-2-carboxamide series, warranting systematic evaluation [2].

Anticancer Caspase-3 activation Apoptosis

Benzofuran-2-Carboxamide Scaffold as PDE IV and TNF-α Modulation Platform

Patent literature establishes that benzofuran-2-carboxamides, including those with halogen-substituted benzoyl and anilide rings, are claimed as inhibitors of phosphodiesterase IV (PDE IV) and modulators of tumor necrosis factor alpha (TNF-α) production [1][2]. The generic Markush structures in EP1257548 and US5925636 encompass compounds with substitution patterns analogous to the target compound, positioning it within a pharmacologically validated intellectual property space for inflammatory and autoimmune indications. The 7-ethoxy substitution on the benzofuran core distinguishes the target from the 5-chloro and 5,7-disubstituted congeners that dominate the patent examples, potentially offering differentiated PDE IV isoform selectivity [3].

Phosphodiesterase IV TNF-α inhibition Anti-inflammatory

N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide: Evidence-Driven Application Scenarios for Procurement Decision-Making


Protein-Ligand Co-Crystallography with Experimental Phasing

The dual Br/Cl halogenation pattern of CAS 921874-77-3 provides a built-in anomalous scattering advantage for de novo protein-ligand co-crystallography [1]. The bromine atom serves as the primary anomalous scatterer for SAD/MAD phasing (f'' ≈ 1.28 e⁻ at Cu Kα), while the chlorine atom offers independent phase verification (f'' ≈ 0.70 e⁻). This dual-anomalous-scatterer design reduces the need for selenomethionine incorporation or heavy-atom soaking, streamlining structure determination of novel drug targets co-crystallized with this ligand. Procurement is recommended for structural biology cores requiring halogenated tool compounds for phasing.

Structure-Activity Relationship (SAR) Expansion of Benzofuran-2-Carboxamide Kinase or GPCR Programs

Published SAR studies on benzofuran-2-carboxamides have focused predominantly on 5-chloro, 5-bromo, and 5,7-disubstituted benzofuran cores [2][3]. The 7-ethoxy substitution combined with the 4-bromo-2-(2-chlorobenzoyl)phenyl motif represents an underexplored chemical space within this pharmacophore. Procurement enables exploration of whether the 7-ethoxy group confers improved target selectivity, altered hydrogen-bonding networks, or differentiated ADME properties compared to the better-characterized 5-substituted analogs. This compound is particularly suitable for medicinal chemistry teams seeking novel IP-positioning within the benzofuran carboxamide patent landscape.

PDE IV or TNF-α Inhibitor Screening Cascades

Patent claims (EP1257548, US5925636) explicitly cover halogen-substituted benzofuran-2-carboxamides as PDE IV inhibitors and TNF-α modulators [4][5]. The target compound's substitution pattern falls within the claimed Markush scope but differs from the exemplified compounds. Procurement is indicated for screening cascades in inflammation or respiratory disease programs (e.g., COPD, asthma) where PDE IV inhibition is a clinically validated mechanism and differentiated chemotypes are sought to circumvent existing composition-of-matter patents.

Anticancer Phenotypic Screening and Apoptosis Pathway Profiling

Class-level evidence demonstrates that benzofuran-2-carboxamides can induce caspase-dependent apoptosis (caspase-3, -8, -9 activation up to 8-fold) and cell cycle arrest in breast cancer cell lines [6]. The dual-halogen substitution pattern of CAS 921874-77-3 provides a novel chemotype for phenotypic screening panels (e.g., NCI-60, PRISM) and focused apoptosis pathway profiling. Its computed lipophilicity (XLogP3 = 7.0) and moderate polar surface area (TPSA = 68.5 Ų) suggest suitability for cell-permeable probe development [7]. Procurement is recommended for academic or industrial screening centers seeking structurally diverse benzofuran-based compound collections.

Quote Request

Request a Quote for N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.